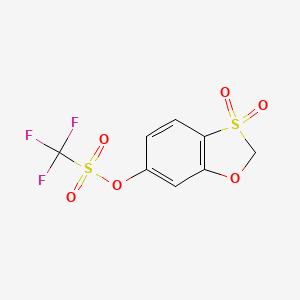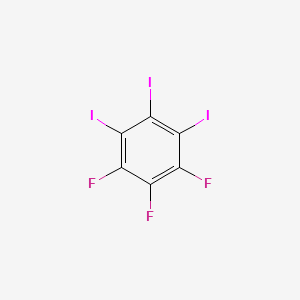
1,2,3-Trifluoro-4,5,6-triiodobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Trifluoro-4,5,6-triiodobenzene is an organofluorine compound with the molecular formula C6F3I3. It is a derivative of benzene where three hydrogen atoms are replaced by fluorine atoms and the other three by iodine atoms. This compound is notable for its unique combination of halogen atoms, which imparts distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
1,2,3-Trifluoro-4,5,6-triiodobenzene can be synthesized through halogen exchange reactions. One common method involves the reaction of 1,2,3-trifluorobenzene with iodine in the presence of a catalyst such as iron or copper. The reaction typically occurs under reflux conditions with a suitable solvent like acetic acid or dichloromethane. The reaction proceeds through electrophilic aromatic substitution, where iodine atoms replace hydrogen atoms on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings.
化学反应分析
Types of Reactions
1,2,3-Trifluoro-4,5,6-triiodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding iodoxy or iodoso derivatives.
Reduction Reactions: Reduction of the iodine atoms can lead to the formation of 1,2,3-trifluorobenzene.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products
Substitution: Formation of 1,2,3-trifluoro-4,5,6-triaminobenzene, 1,2,3-trifluoro-4,5,6-trithiolobenzene, etc.
Oxidation: Formation of iodoxybenzene or iodoso derivatives.
Reduction: Formation of 1,2,3-trifluorobenzene.
科学研究应用
1,2,3-Trifluoro-4,5,6-triiodobenzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex halogenated compounds.
Biology: Employed in the study of halogen bonding interactions in biological systems.
Medicine: Investigated for its potential use in radiopharmaceuticals due to the presence of iodine atoms.
Industry: Utilized in the development of advanced materials, including liquid crystals and polymers.
作用机制
The mechanism of action of 1,2,3-trifluoro-4,5,6-triiodobenzene involves its ability to participate in halogen bonding interactions. The presence of both fluorine and iodine atoms creates regions of electron deficiency (σ-holes) and electron density (π-holes), allowing the compound to interact with various molecular targets. These interactions can stabilize certain molecular conformations and influence the reactivity of the compound in different chemical environments.
相似化合物的比较
Similar Compounds
1,3,5-Trifluoro-2,4,6-triiodobenzene: Another trifluorotriiodobenzene isomer with similar halogenation but different substitution pattern.
2,4,6-Trifluoro-1,3,5-triiodobenzene: Similar structure with different positioning of fluorine and iodine atoms.
Uniqueness
1,2,3-Trifluoro-4,5,6-triiodobenzene is unique due to its specific substitution pattern, which affects its electronic properties and reactivity. The arrangement of fluorine and iodine atoms influences the compound’s ability to form halogen bonds and participate in various chemical reactions, making it distinct from other isomers.
属性
分子式 |
C6F3I3 |
|---|---|
分子量 |
509.77 g/mol |
IUPAC 名称 |
1,2,3-trifluoro-4,5,6-triiodobenzene |
InChI |
InChI=1S/C6F3I3/c7-1-2(8)4(10)6(12)5(11)3(1)9 |
InChI 键 |
GLWLXUJSESIZCD-UHFFFAOYSA-N |
规范 SMILES |
C1(=C(C(=C(C(=C1F)I)I)I)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-3-(2-(3-chlorophenyl)propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14069677.png)
![(4-Chlorophenyl)[(1R,2R)-rel-2-(trifluoromethyl)cyclopropyl]methanone](/img/structure/B14069681.png)
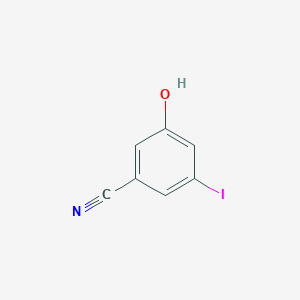
![2-[(2-{4-[(E)-(5,6-Dichloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]ethan-1-ol](/img/structure/B14069690.png)
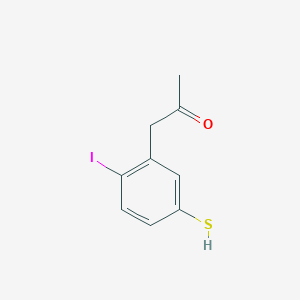

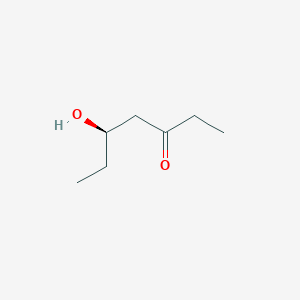
![2-[2-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]acetic acid](/img/structure/B14069704.png)

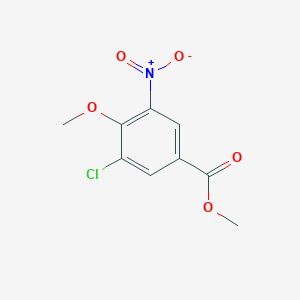

![9-[(2R)-3,5-Bis-O-(4-chlorobenzoyl)-2-deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl]-6-chloro-9H-purin-2-amine](/img/structure/B14069732.png)

